molecular formula C4H7ClO4S B1357092 Ethyl (chlorosulfonyl)acetate CAS No. 55896-93-0

Ethyl (chlorosulfonyl)acetate

Cat. No. B1357092
CAS RN: 55896-93-0
M. Wt: 186.61 g/mol
InChI Key: DWCZKKQRUBQFIB-UHFFFAOYSA-N
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Patent
US05510379

Procedure details

1H NMR (CDCl3): δ1.35 (t, 3H), 4.1 (s, 2H), 4.25 (q, 2H). A mixture of ethyl sulfoacetate (16.82 g, 100 mM) and POCl3 (30.67 g, 200 mM) was heated at 125° C. for 5 hours. The mixture was cooled and filtered, and excess POCl3 was removed to give ethyl chlorosulfonylacetate. The ethyl chlorosulfonylacetate (18.66 g, 100 mM) was added dropwise with stirring to a solution of 2,4,6-triisopropylphenol (22.1 g, 100 mM) in 50 mL CH2Cl2 maintained at 0° C. The mixture was stirred at room temperature for an additional 18 hours. The solvent was removed and the residue was redissolved in 100 mL ethyl acetate and washed with 1 N HCl and brine. The ethyl acetate was evaporated to provide ethyl (2,4,6-triisopropylphenoxysulfonyl)acetate.
Quantity
16.82 g
Type
reactant
Reaction Step One
Name
Quantity
30.67 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])(O)(=[O:3])=[O:2].O=P(Cl)(Cl)[Cl:13]>>[Cl:13][S:1]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
16.82 g
Type
reactant
Smiles
S(=O)(=O)(O)CC(=O)OCC
Name
Quantity
30.67 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
excess POCl3 was removed

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.